Efrapeptin F is a member of the efrapeptin family of peptide antibiotics, which are produced by the fungus Tolypocladium niveum. These compounds have garnered attention due to their potent inhibitory effects on mitochondrial F₁-ATPase, a critical enzyme involved in ATP synthesis. Efrapeptins are characterized by their unique amino acid composition, which includes C(α)-dialkyl amino acids and a heterocyclic cationic cap at the C-terminus. They exhibit promising biological activities, including antitumor and insecticidal properties, making them of significant interest in pharmacological research.
Efrapeptin F is classified as a peptide antibiotic derived from natural sources. Specifically, it is synthesized by the fungus Tolypocladium niveum, while its analogs, known as neoefrapeptins, are produced by Geotrichum candidum. The efrapeptins are categorized under cyclic peptides due to their cyclic structure and are noted for their cytotoxicity and ability to inhibit ATPase activity.
Efrapeptin F can be synthesized using solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to form the peptide chain efficiently. The synthesis involves the use of α-azido carboxylic acids as masked amino acid derivatives, which facilitates the incorporation of specific amino acids into the growing peptide chain. The final product is purified through high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for biological assays.
The molecular structure of efrapeptin F reveals a complex arrangement of amino acids that contribute to its biological activity. The presence of C(α)-dialkyl amino acids such as 2-amino-4-methylpentanoic acid (also known as isovaline) and pipecolic acid residues enhances its stability and interaction with target enzymes.
Efrapeptin F primarily acts through its interaction with mitochondrial F₁-ATPase, where it inhibits ATP hydrolysis. The mechanism involves binding to specific sites on the enzyme, disrupting its function and leading to decreased ATP production.
The mechanism of action of efrapeptin F revolves around its ability to inhibit mitochondrial ATP synthase. Upon binding to this enzyme, it alters its conformation and function, leading to reduced ATP production within cells.
Efrapeptin F exhibits several notable physical and chemical properties that influence its behavior in biological systems.
Efrapeptin F has several scientific applications due to its potent biological activities:
Efrapeptin F is primarily biosynthesized by fungi within the genus Tolypocladium (Ascomycota, Hypocreales). Key producers include:
These fungi occupy diverse ecological niches:
Table 1: Efrapeptin-Producing Tolypocladium Species and Their Habitats
Species/Strain | Ecological Niche | Associated Metabolites |
---|---|---|
Tolypocladium niveum | Soil, insect cadavers | Efrapeptins, Pyridoxatin |
Tolypocladium geodes | Terrestrial soil | Efrapeptins, Cyclosporin A |
T. geodes MF458 | Marine sponge | Efrapeptin D, Tolypocladenols |
Metabolite profiling reveals strain-specific variations: Marine-derived T. geodes produces efrapeptin D alongside novel compounds like tolypocladenol C, while terrestrial strains predominantly synthesize efrapeptins F and G [3] [4].
Efrapeptin F belongs to the efrapeptin family—linear peptides synthesized via nonribosomal peptide synthetase (NRPS) machinery without ribosomal involvement. Key biosynthetic features include:
Table 2: Efrapeptin F Amino Acid Sequence and Modifications
Position | Residue | Type | Structural Role |
---|---|---|---|
1 | Ac-Pip | N-Acetyl pipecolic acid | Blocks N-terminus |
2,4,5,9,11 | Aib | α-Aminoisobutyric acid | Induces helical conformation |
6 | Leu | Proteinogenic | Hydrophobic core stabilization |
7 | βAla | Non-proteinogenic | Chain flexibility |
15 | Unk | Bicyclic amine | Bioactivity determinant |
Genomic analyses of T. inflatum reveal a biosynthetic gene cluster (BGC) encoding the NRPS megaenzyme, with adenylation (A) domains specific to non-canonical amino acid activation [2] [7].
Efrapeptin F biosynthesis shares organizational parallels—but distinct mechanistic differences—with other fungal peptides:
Key Contrast: Efrapeptin F utilizes a linear NRPS assembly without cyclization domains and incorporates a higher proportion of non-proteinogenic residues (7/15 vs. 2/11 in ciclosporin) [4] [6].
Destruxins:
Functional Overlap: Both inhibit ATPases—destruxins target V-ATPases, while efrapeptins inhibit mitochondrial F-ATPases [10].
PF1022A:
Evolutionarily, efrapeptin NRPS clusters show higher sequence homology to Acremonium spp. than to cyclosporin NRPS, suggesting horizontal gene transfer events within Hypocreales [7].
Table 3: Comparative Analysis of Fungal Peptide Biosynthesis
Metabolite | Producing Fungus | NRPS Type | Cyclization | Key Residues | Bioactivity Target |
---|---|---|---|---|---|
Efrapeptin F | Tolypocladium spp. | Linear | Absent | Aib, Iva, Unk | Mitochondrial ATPase |
Ciclosporin A | T. inflatum | Cyclic | Terminal TE* | Bmt, N-methylated residues | Calcineurin phosphatase |
Destruxin B | M. anisopliae | Cyclic | Depsipeptide | α-Hydroxy acids | V-ATPase, Calcium channels |
PF1022A | Rosellinia spp. | Cyclic | Lactonization | N-methyl-leucine | HC-110R calcium channel |
*TE: Thioesterase domain
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